(R)-Glycidyl phenyl ether (CAS 71031-02-2) is a highly versatile, enantiopure chiral building block characterized by its reactive oxirane ring and stabilizing phenoxy group. In industrial and laboratory procurement, it serves as a critical intermediate for the asymmetric synthesis of beta-adrenergic blocking agents, chiral oxazolidinones, and advanced polymeric materials [1]. Unlike its racemic counterpart, this specific (R)-enantiomer allows chemists to bypass inefficient downstream chiral resolution, directly transferring its >99% enantiomeric excess (ee) to the final product. Its pre-assembled ether linkage and predictable regioselectivity make it a highly processable and atom-economical choice for synthesizing complex pharmaceutical scaffolds.
Substituting (R)-glycidyl phenyl ether with the cheaper racemic mixture (CAS 122-60-1) fundamentally alters the process economics of chiral synthesis. Using the racemate necessitates either upstream kinetic resolution (such as hydrolytic kinetic resolution) or downstream chiral chromatography [1]. Both methods inherently cap the theoretical yield of the desired enantiomer at 50% and introduce significant solvent, catalyst, and time costs. Furthermore, substituting with the (S)-enantiomer (CAS 71031-03-3) will yield the opposite stereocenter, which is unacceptable in pharmaceutical applications where enantiomers exhibit vastly different pharmacological profiles (eutomer vs. distomer). Procurement of the pre-resolved (R)-enantiomer is therefore essential for maximizing throughput and ensuring strict stereochemical fidelity.
When synthesizing chiral beta-amino alcohols, starting with (R)-glycidyl phenyl ether directly transfers its stereochemical purity to the product, achieving >99% enantiomeric excess (ee) without additional purification [1]. In contrast, utilizing racemic glycidyl phenyl ether requires hydrolytic kinetic resolution (HKR) or similar techniques, which inherently limits the maximum theoretical yield of the desired enantiomer to 50%. By procuring the pre-resolved (R)-enantiomer, chemists effectively double the throughput of the target chiral scaffold while eliminating the need for expensive chiral catalysts or resolving agents.
| Evidence Dimension | Maximum theoretical yield of single-enantiomer intermediate |
| Target Compound Data | 100% theoretical yield (>99% ee) |
| Comparator Or Baseline | Racemic glycidyl phenyl ether (CAS 122-60-1) |
| Quantified Difference | +50% absolute increase in theoretical yield of the desired enantiomer |
| Conditions | Asymmetric synthesis of chiral beta-amino alcohols |
Eliminating the 50% yield penalty of kinetic resolution drastically reduces material waste and lowers the overall cost per gram of the final chiral active pharmaceutical ingredient (API).
The structural design of (R)-glycidyl phenyl ether, featuring a bulky phenoxy group adjacent to the oxirane ring, drives highly regioselective nucleophilic attack at the less hindered terminal carbon (C3) [1]. In standard amination reactions with primary or secondary amines, this compound consistently demonstrates >95% regioselectivity for the desired 1-amino-3-phenoxy-2-propanol derivative. When compared to simpler aliphatic epoxides, which can suffer from competing attack at the C2 position leading to complex isomeric mixtures, the phenoxy-substituted epoxide ensures a much cleaner reaction profile and simplifies downstream purification.
| Evidence Dimension | Regioselectivity (C3 vs C2 attack) |
| Target Compound Data | >95% regioselectivity for terminal (C3) attack |
| Comparator Or Baseline | Simple aliphatic epoxides (e.g., propylene oxide) |
| Quantified Difference | Significant reduction in C2-attack byproducts, streamlining purification |
| Conditions | Nucleophilic ring-opening with amines in protic solvents |
High regioselectivity minimizes the formation of unwanted structural isomers, directly translating to higher isolated yields and reduced chromatographic purification costs.
Procuring pre-assembled (R)-glycidyl phenyl ether allows chemists to synthesize beta-phenoxy amino alcohols in a single, high-yielding (>90%) ring-opening step [1]. The alternative baseline approach involves a two-step synthesis starting from chiral epichlorohydrin: first, an etherification with phenol (which generates chloride waste and requires strong base), followed by the amination step. The two-step route typically suffers from lower overall yields (~70-80%) and requires handling highly toxic, volatile epichlorohydrin. Utilizing the pre-formed ether significantly improves process safety, reduces step count, and enhances overall atom economy.
| Evidence Dimension | Synthetic step count and overall yield to beta-phenoxy amino alcohol |
| Target Compound Data | 1 step, >90% yield |
| Comparator Or Baseline | (R)-Epichlorohydrin + Phenol route |
| Quantified Difference | Elimination of 1 synthetic step and ~10-20% improvement in overall yield |
| Conditions | Standard laboratory or pilot-scale synthesis of aryloxypropanolamines |
Reducing the synthetic step count and avoiding toxic, volatile intermediates like epichlorohydrin accelerates production timelines and lowers environmental, health, and safety (EHS) compliance costs.
The primary industrial application for (R)-glycidyl phenyl ether is as a chiral synthon in the production of specific enantiomers of beta-adrenergic blocking agents [1]. Its pre-resolved stereocenter and high regioselectivity during amine ring-opening make it the optimal starting material for ensuring the final API meets strict regulatory requirements for enantiomeric purity without late-stage resolution.
In the pharmaceutical development of novel oxazolidinone antibiotics, the stereochemistry of the core ring is critical for target binding to the 50S ribosomal subunit. (R)-glycidyl phenyl ether serves as a reliable, high-ee precursor that can be converted into chiral 1,2-amino alcohols, which are subsequently cyclized to form the biologically active oxazolidinone pharmacophore [2].
For advanced materials science, particularly in the development of specialized hydrogels or solid polymer electrolytes, (R)-glycidyl phenyl ether is utilized in anionic ring-opening polymerization (AROP) [3]. The enantiopure nature of the monomer allows for the synthesis of isotactic polyethers with highly controlled thermomechanical properties, which cannot be achieved using the racemic monomer mixture.
Corrosive;Irritant;Health Hazard